An In-Depth Technical Guide to Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride (CAS No. 1334146-92-7)
An In-Depth Technical Guide to Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride (CAS No. 1334146-92-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential applications, offering valuable insights for researchers and scientists in the field.
Core Chemical Identity
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is a chemical compound with the CAS number 1334146-92-7 .[1][2] It is the dihydrochloride salt of the parent amine, N-ethyl-1-(pyridin-4-yl)ethanamine. The salt form is often preferred for its increased stability and solubility in aqueous media, which is advantageous for experimental and developmental purposes.
| Property | Value | Source(s) |
| CAS Number | 1334146-92-7 | [1][2] |
| Molecular Formula | C₉H₁₆Cl₂N₂ | [1][2] |
| Molecular Weight | 223.14 g/mol | [1] |
| IUPAC Name | N-ethyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride | [2] |
| SMILES | CC(NCC)C1=CC=NC=C1.[H]Cl.[H]Cl | [1] |
The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The presence of a pyridine ring in Ethyl[1-(pyridin-4-yl)ethyl]amine is of particular significance. Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the electronic properties of the molecule, which is crucial for its interaction with biological targets.[3] Pyridine-containing compounds have shown a broad spectrum of pharmacological activities and are key components in many approved drugs.[3]
Synthesis and Purification
The most logical and widely employed method for the synthesis of N-ethyl-1-(pyridin-4-yl)ethanamine, the free base of the target compound, is through reductive amination .[4][5] This versatile reaction involves the formation of an imine from a ketone and an amine, followed by its reduction to the corresponding amine.
Synthetic Pathway: Reductive Amination
The synthesis of N-ethyl-1-(pyridin-4-yl)ethanamine is achieved by the reductive amination of 4-acetylpyridine with ethylamine.[4][5] A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its mildness and selectivity.[4]
Figure 1: Reductive amination of 4-acetylpyridine.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed protocol based on standard reductive amination procedures.
Step 1: Synthesis of N-ethyl-1-(pyridin-4-yl)ethanamine (Free Base)
-
To a solution of 4-acetylpyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine (1.1-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and should be controlled.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-1-(pyridin-4-yl)ethanamine.
Step 2: Purification of the Free Base
The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the purified N-ethyl-1-(pyridin-4-yl)ethanamine in a minimal amount of a suitable solvent such as diethyl ether or a mixture of methanol and diethyl ether.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride.
Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are essential:
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the N-H bonds of the amine and the characteristic vibrations of the pyridine ring.
Potential Applications in Research and Drug Discovery
The structural features of Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride make it a valuable building block and a potential lead compound in several areas of drug discovery, particularly those targeting the central nervous system (CNS).[3]
Central Nervous System (CNS) Disorders
Pyridine alkaloids and their derivatives have a long history of use in treating CNS disorders.[3] The pyridine moiety can facilitate crossing the blood-brain barrier, a critical attribute for CNS-active drugs.[6] Derivatives of 1-(pyridin-4-yl)ethylamine are being investigated for their potential in treating neurological disorders.[2][7] The ethylaminoethyl side chain can be further modified to optimize interactions with specific receptors or enzymes in the brain.
Figure 2: Rationale for CNS applications.
Kinase Inhibition
The pyridine scaffold is also a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The nitrogen atom of the pyridine ring can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The ethyl[1-(pyridin-4-yl)ethyl]amine moiety provides a versatile platform for the design of novel kinase inhibitors through further chemical modifications.
Safety and Handling
Based on the hazard statements for the dihydrochloride salt (H302, H315, H319, H335), Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride should be handled with care.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The presence of the pyridine scaffold makes it a promising starting point for the development of novel therapeutics, particularly for CNS disorders and as kinase inhibitors. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.
References
-
NIST. Ethanamine, N-ethyl-. [Link]
-
NIST. Ethanamine, N-ethyl-. [Link]
-
Organic Syntheses. α-(p-Tolyl)ethylamine. [Link]
-
PubMed Central. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubMed. 1-Ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009)--a potent new inhibitor of cyclic 3',5'-nucleotide phosphodiesterases. [Link]
-
PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Green Chemistry. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
PubMed Central. Pyridine alkaloids with activity in the central nervous system. [Link]
Sources
- 1. 1334146-92-7|Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. N-ethyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride 97% | CAS: 1334146-92-7 | AChemBlock [achemblock.com]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gctlc.org [gctlc.org]
- 6. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
